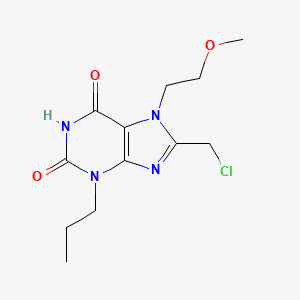

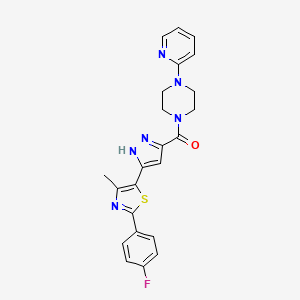

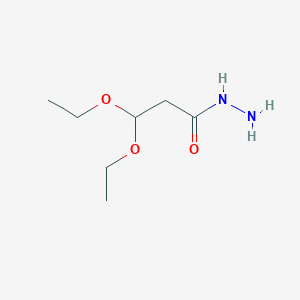

8-(chloromethyl)-7-(2-methoxyethyl)-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring, followed by the addition of the various substituents. The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be based on the purine ring, which is a two-ring structure composed of one six-membered ring fused to a five-membered ring. The various substituents (chloromethyl, methoxyethyl, and propyl groups) would be attached at the 8, 7, and 3 positions of the purine ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various substituents. For example, the chloromethyl group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and so on .Applications De Recherche Scientifique

Investigation of Reaction Mechanisms

A study by Kremzer et al. (1981) investigated the reaction of 2-aminotheophyllines with glycerol epichlorohydrin, leading to the formation of several compounds, including 8-aminothiophyllines derivatives. This research provided insights into the synthesis pathways and structural characterization of purine derivatives, which are crucial for developing new pharmaceutical compounds and understanding their reaction mechanisms (Kremzer, Strokin, Klyuev, & Buryak, 1981).

Tautomerism in Purine Derivatives

Sečkářová et al. (2004) conducted a study on the tautomerism of purine derivatives at low temperatures using NMR spectroscopy. This research is pivotal for understanding the structural dynamics of purine derivatives, which has implications in drug design, especially in targeting specific biological pathways (Sečkářová, Marek, Maliňáková, Kolehmainen, Hocková, Hocek, & Sklenar, 2004).

Analgesic Activity of Purine Derivatives

Research by Zygmunt et al. (2015) on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives demonstrated significant analgesic and anti-inflammatory effects. This study contributes to the development of new analgesic agents, highlighting the therapeutic potential of purine derivatives in pain management (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).

Synthesis and Biological Activity of Purine Derivatives

Nilov et al. (1995) explored the synthesis and biological activity of 7,8-polymethylenepurine derivatives. The study provided valuable information on the antiviral and antihypertensive activities of these compounds, expanding the scope of purine derivatives in medicinal chemistry (Nilov, Kadushkin, Kerbnikova, Nikolaeva, Peters, Gus’kova, Dubinskii, & Granik, 1995).

Intermolecular Interactions in Xanthine Derivatives

Shukla et al. (2020) performed a quantitative analysis of intermolecular interactions in xanthine derivatives, providing insights into the molecular design of new materials based on the anisotropic distribution of interaction energies. This research is fundamental for material science applications, especially in designing novel materials with specific properties (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

8-(chloromethyl)-7-(2-methoxyethyl)-3-propylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN4O3/c1-3-4-17-10-9(11(18)15-12(17)19)16(5-6-20-2)8(7-13)14-10/h3-7H2,1-2H3,(H,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHJOQIEKFFYIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)NC1=O)N(C(=N2)CCl)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(chloromethyl)-7-(2-methoxyethyl)-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2702532.png)

![8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2702537.png)

![methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2702550.png)